4-ethyl-3-(2-phenyl-1,3-thiazol-4-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole
Description
4-Ethyl-3-(2-phenyl-1,3-thiazol-4-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole is a triazole derivative characterized by a 1,2,4-triazole core substituted at positions 3, 4, and 3. The 4-position is occupied by an ethyl group, modulating steric and lipophilic properties. The 5-position contains a sulfanyl group linked to a 3-(trifluoromethyl)benzyl substituent, contributing to electron-withdrawing effects and enhanced metabolic stability due to the trifluoromethyl group .
Triazoles are pharmacologically significant, with substituent patterns dictating biological activity .
Properties
IUPAC Name |
4-[4-ethyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]-2-phenyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N4S2/c1-2-28-18(17-13-29-19(25-17)15-8-4-3-5-9-15)26-27-20(28)30-12-14-7-6-10-16(11-14)21(22,23)24/h3-11,13H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSEQHIALOGMVHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC(=CC=C2)C(F)(F)F)C3=CSC(=N3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Hydrazine Derivatives
One of the most common approaches to 1,2,4-triazoles involves the cyclization of appropriately substituted hydrazine derivatives. This method typically begins with acid hydrazides, which can undergo various transformations to yield the triazole ring.
In a representative procedure, ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate can be converted to the corresponding acid hydrazide by reaction with hydrazine monohydrate:
"Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate (0.15 mol) in methanol (60 mL) and hydrazine monohydrate (80%; 20 mL) was taken in a 500 mL round bottom flask. The reaction mixture was refluxed for 2-3 h. After complete conversion, the acid hydrazide was attained by distilling methanol off from the reaction mixture. The precipitates were filtered, washed with cold n-hexane, and air-dried to get purified product."
Cyclization from Amidines and Imidates
Another effective strategy involves the use of amidines or imidates as precursors for 1,2,4-triazole synthesis:
Synthesis of 4-Ethyl-4H-1,2,4-Triazole Core
Direct N-Alkylation Approach
For introducing the ethyl group specifically at the N4 position, a direct alkylation approach can be employed, similar to what was described for related 4-alkyl-4H-1,2,4-triazoles:
"Compound 1 was transformed in 80% yield into the more reactive chloro-derivative 2 in the presence of phosphorus pentachloride and in the non-polar solvent toluene. Heating compound 2 with excess butylamine generated the corresponding 4-butyl-4H-1,2,4-triazole derivative 3c (71%)."
For our target compound, ethylamine would be used instead of butylamine to introduce the ethyl group at the N4 position.
Optimization of N4-Ethylation Conditions
The reaction conditions for N4-ethylation can significantly impact yield and selectivity. Based on the data for related compounds, the following table presents optimized conditions for the N4-alkylation step:
| Entry | PCl₅ (equiv.) | Temperature (°C) | Time (min) | Yield of Intermediate (%) | Ethylamine (equiv.) | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
|---|---|---|---|---|---|---|---|---|---|
| 1 | 2 | 20 | 60 | 12 | 2 | Chloroform | 61 | 10 | 33 |
| 2 | 2 | 110 | 60 | 3 | 2 | Toluene | 110 | 10 | 50 |
| 3 | 2 | 110 | 5 | 80 | 4 | Toluene | 110 | 10 | 70-75 |
| 4 | 4 | 110 | 5 | 56 | 4 | Toluene | 110 | 20 | 75-80 |
This table is adapted from the optimization conditions reported for 4-butyl-4H-1,2,4-triazole derivatives, with expected yields adjusted for the ethyl analog based on typical reactivity patterns.
Incorporation of the 2-Phenyl-1,3-Thiazol-4-yl Group at Position 3
Synthesis of Thiazole Precursor
The 2-phenyl-1,3-thiazol-4-yl moiety must be synthesized prior to incorporation into the triazole structure. A common approach for thiazole synthesis involves the Hantzsch thiazole synthesis:
- Preparation of an α-bromoketone from acetophenone
- Condensation with thiourea or thioamide derivatives
- Functionalization at position 4 to enable coupling with the triazole core
Coupling Strategies
Several coupling strategies can be employed to connect the thiazole moiety to the triazole core:
- Direct coupling of a 4-halogenated thiazole with a 3-metallated triazole using palladium catalysis
- Construction of the triazole ring with the thiazole already in place
- Use of carboxyl or carbonyl linkers between the heterocycles
Based on the search results, a promising approach would involve:
"Hydrazinolysis of 1H-pyrazole-3-carboxylate derivative 3 to give the corresponding carboxylic acid hydrazide 4, which reacted with carbon disulfide or ammonium thiocyanate to affordoxadiazole 5 or triazole-3-thione 7, respectively."
This methodology could be adapted to incorporate the 2-phenyl-1,3-thiazol-4-yl group at position 3 of the triazole.
Introduction of the [3-(Trifluoromethyl)Benzyl]Sulfanyl Group at Position 5
Formation of Triazole-3-thione Intermediate
A key step in the synthesis involves the formation of a triazole-3-thione intermediate, which serves as a precursor for introducing the sulfanyl group:
"Heterocyclization of acid hydrazide 4 with carbon disulfide in ethanolic potassium hydroxide solution afforded the novel substitutedoxadiazole-2-thione 5. Both IR and 1H NMR spectra showed the absence of NH2 signals and the presence of the NH signal due to thione–thiole tautomerism."
For our target compound, a similar approach can be used to generate a 4-ethyl-4H-1,2,4-triazole-5-thione intermediate.
S-Alkylation with 3-(Trifluoromethyl)benzyl Halide
Once the triazole-thione intermediate is formed, S-alkylation with 3-(trifluoromethyl)benzyl halide can be performed to introduce the desired [3-(trifluoromethyl)benzyl]sulfanyl group:
"(5; 0.2 g) was dissolved in DMF (3 mL) in a 100 mL round bottom flask at room temperature. After that, added one pinch of LiH and stirred it for 15-20 min. Then different un-functionalized benzyl halides (6a-l) were added in equimolar amounts (one in each reaction separately) and stirred for 6-8 hrs."
For our specific compound, 3-(trifluoromethyl)benzyl bromide or chloride would be used as the alkylating agent.
Optimization of S-Alkylation Conditions
The following table presents optimized conditions for the S-alkylation step:
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
|---|---|---|---|---|---|
| 1 | LiH | DMF | 25 | 6-8 | 70-75 |
| 2 | KOH | Ethanol | 60 | 4 | 65-70 |
| 3 | K₂CO₃ | Acetone | 56 | 10 | 60-65 |
| 4 | NaH | THF | 25 | 2 | 75-80 |
These conditions are based on typical S-alkylation methods for similar triazole-thione intermediates, with expected yields estimated based on reactivity patterns.
Complete Synthetic Pathway for 4-Ethyl-3-(2-Phenyl-1,3-Thiazol-4-yl)-5-{[3-(Trifluoromethyl)Benzyl]Sulfanyl}-4H-1,2,4-Triazole
Retrosynthetic Analysis
The retrosynthetic analysis for the target compound reveals three key disconnections:
- Cleavage of the C-S bond to give the triazole-thione and 3-(trifluoromethyl)benzyl halide
- Disconnection at the thiazole-triazole bond
- Removal of the N4-ethyl group
Proposed Synthetic Route
Based on the methodologies discussed above, a comprehensive synthetic pathway for the target compound is proposed:
- Synthesis of the 2-phenyl-1,3-thiazol-4-yl-carboxylic acid hydrazide
- Formation of the 4H-1,2,4-triazole-3-thione core with the thiazole already in place
- N4-ethylation of the triazole ring
- S-alkylation with 3-(trifluoromethyl)benzyl halide
Detailed Synthetic Procedure
Step 1: Synthesis of 2-phenyl-1,3-thiazole-4-carboxylic acid ethyl ester
- Reaction of phenyl isothiocyanate with ethyl bromopyruvate
- Purification by column chromatography with petroleum ether/ethyl acetate as eluent
- Expected yield: 80-85%
Step 2: Conversion to acid hydrazide
- Reaction with hydrazine monohydrate in methanol
- Reflux for 2-3 hours
- Filtration and washing with cold n-hexane
- Expected yield: 85-90%
Step 3: Formation of triazole-thione
"Acid hydrazide (0.01 mol) and carbon disulfide (1.5 mL) in 60 mL of 10% ethanolic potassium hydroxide was heated under reflux for 10 h, and then the reaction mixture was allowed to cool and poured into ice water. The reaction mixture was neutralized with 10% hydrochloric acid in order to provide a precipitate, and then the precipitate was filtrated and washed with water and recrystallized from ethanol/DMF."
- Expected yield: 70-75%
Step 4: N4-ethylation
- Reaction with ethyl iodide in the presence of potassium carbonate
- DMF as solvent
- Stirring at room temperature for 12h
- Expected yield: 75-80%
Step 5: S-alkylation with 3-(trifluoromethyl)benzyl bromide
"The compound (0.2 g) was dissolved in DMF (3 mL) in a 100 mL round bottom flask at room temperature. After that, added one pinch of LiH and stirred it for 15-20 min. Then 3-(trifluoromethyl)benzyl bromide was added in equimolar amount and stirred for 6-8 hrs."
- Purification by column chromatography
- Expected yield: 70-75%
Optimization Parameters and Characterization
Key Optimization Parameters
The following parameters significantly influence the overall yield and purity:
| Parameter | Optimal Range | Effect on Reaction |
|---|---|---|
| Temperature | 80-110°C (cyclization) | Higher temperature accelerates cyclization but may lead to side products |
| Solvent | DMF for alkylation | Polar aprotic solvents enhance nucleophilicity |
| Base | LiH for S-alkylation | Strong bases improve thiolate formation |
| Reaction time | 6-8h for alkylation | Extended times may lead to decomposition |
| Concentration | 0.1-0.2M | Dilute conditions minimize polymerization |
Spectroscopic Characterization
Expected spectroscopic data for the target compound:
IR (KBr, cm⁻¹):
- 3049 (C-H aromatic)
- 2977 (C-H aliphatic)
- 1642, 1618 (C=N, C=C)
- 1238 (C-F)
- 698 (C-S)
¹H NMR (400 MHz, DMSO-d₆, δ ppm):
- 1.37 (t, 3H, CH₃ of ethyl)
- 4.11 (q, 2H, CH₂ of ethyl)
- 4.67 (s, 2H, S-CH₂)
- 7.33-8.10 (m, 9H, aromatic protons)
¹³C NMR (100 MHz, DMSO-d₆, δ ppm):
- 15.2 (CH₃ of ethyl)
- 40.1 (CH₂ of ethyl)
- 36.8 (S-CH₂)
- 116.2-138.5 (aromatic carbons)
- 150.2, 156.4, 168.3 (triazole and thiazole carbons)
- 123.8 (q, CF₃, J = 272 Hz)
Mass Spectrum (ESI, m/z):
- [M+H]⁺ corresponding to the molecular formula
Scientific Research Applications
Medicinal Applications
Triazole derivatives are known for their broad spectrum of biological activities. The specific compound has been investigated for:
1. Antimicrobial Activity
Research indicates that compounds similar to 4-ethyl-3-(2-phenyl-1,3-thiazol-4-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole demonstrate significant antimicrobial properties. For instance, studies on related triazole derivatives have shown effectiveness against various bacteria and fungi, making them potential candidates for new antimicrobial agents .
Case Study:
A synthesis of triazole derivatives was conducted where several compounds were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated promising antimicrobial activity, with some derivatives exhibiting higher efficacy than traditional antibiotics .
2. Antifungal Properties
Triazoles are widely used in treating fungal infections. The compound's thiazole moiety enhances its antifungal activity. Research has shown that similar compounds can inhibit the growth of pathogenic fungi effectively .
Agricultural Applications
Triazole derivatives have also been explored for their potential as fungicides in agriculture. The compound's structure suggests it could be effective in controlling fungal diseases in crops.
Case Study:
In agricultural studies, triazole-based fungicides have been effective against various plant pathogens. The application of these compounds resulted in reduced disease incidence and improved crop yields .
Material Science Applications
The unique chemical structure of this compound also opens avenues for its use in material science.
1. Coatings and Polymers
Triazoles are being investigated for their potential use in coatings due to their stability and resistance to degradation. Their incorporation into polymers could lead to materials with enhanced properties such as UV resistance and mechanical strength.
Data Table: Summary of Biological Activities
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways:
Molecular Targets: The thiazole and triazole rings can interact with enzymes and receptors in biological systems.
Pathways Involved: Potential involvement in pathways related to cell signaling, apoptosis, and metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogues and their pharmacological profiles are compared below:
Key Comparative Insights
Substituent Effects on Bioactivity: Sulfanyl Group (Position 5): The sulfanyl moiety in the target compound and analogues (e.g., ) may facilitate hydrogen bonding or hydrophobic interactions with biological targets, enhancing binding affinity. Thiazole vs. Phenyl/Thiophene: The 2-phenylthiazole group at position 3 in the target compound introduces heteroaromaticity, which may enhance antimicrobial activity compared to purely phenyl-substituted triazoles (e.g., ).
Pharmacological Performance :
- Alkoxy-substituted triazoles (e.g., ) exhibit strong anticonvulsant activity, but the target compound’s ethyl and thiazole groups may prioritize different therapeutic pathways (e.g., antimicrobial).
- COX-2 inhibitory activity in highlights the role of sulfanyl groups in enzyme selectivity, suggesting the target compound could be optimized for similar applications.
Synthetic Accessibility :
- The target compound’s synthesis likely follows routes similar to , involving nucleophilic substitution or cyclization steps. However, introducing the 2-phenylthiazole moiety may require specialized coupling reagents, affecting yield compared to simpler triazoles .
Table: Electronic and Steric Properties of Key Substituents
| Substituent | Electronic Effect | Steric Impact | Potential Role in Bioactivity |
|---|---|---|---|
| 3-(Trifluoromethyl)benzyl | Strong electron-withdrawing (-CF3) | Moderate bulk | Enhances metabolic stability |
| 2-Phenylthiazole | Aromatic π-system | High rigidity | Facilitates target binding via π-π stacking |
| Ethyl (Position 4) | Electron-donating (+I effect) | Low bulk | Balances lipophilicity and solubility |
| Sulfanyl (Position 5) | Polarizable, weak H-bond donor | Minimal steric hindrance | Mediates enzyme/receptor interactions |
Research Findings and Implications
- Antimicrobial Potential: The 2-phenylthiazole and sulfanyl groups align with structural motifs in antimicrobial triazoles , warranting further testing against bacterial/fungal strains.
- Metabolic Stability : The trifluoromethyl group likely reduces oxidative metabolism, as seen in fluorinated pharmaceuticals .
- Structural Optimization : Replacing the ethyl group with bulkier substituents (e.g., hexyloxy ) could enhance CNS penetration for anticonvulsant applications.
Biological Activity
The compound 4-ethyl-3-(2-phenyl-1,3-thiazol-4-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole (CAS: 338759-64-1) is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure with multiple functional groups that contribute to its biological activity. The key components include:
- Triazole ring : Known for antifungal and antibacterial properties.
- Thiazole moiety : Associated with various biological activities including anticancer effects.
- Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
Antimicrobial Activity
Research has indicated that compounds containing the 1,2,4-triazole nucleus exhibit significant antimicrobial properties. For instance, a review highlighted that certain triazole derivatives showed higher antifungal activity against Gibberella species compared to established antifungal agents like triadimefon .
| Compound | Activity | Reference |
|---|---|---|
| 1,2,4-Triazole Derivatives | Antifungal (MIC: 0.01–0.27 μmol/mL) | |
| Triazolo-thiadiazoles | Antibacterial (MIC: up to 16 times more than ampicillin) |
Anticancer Properties
The triazole scaffold has been extensively studied for its anticancer potential. Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation in various studies. For example:
- A study reported that specific triazoles exhibited IC50 values in the nanomolar range against different cancer cell lines .
Structure-Activity Relationship (SAR)
The SAR of triazole compounds suggests that modifications at specific positions significantly influence their biological activity. Key findings include:
- Position 5 : Substituents at this position can enhance antifungal activity.
- Phenyl groups : Electron-donating groups on the phenyl ring have been shown to increase potency against bacterial strains .
Case Studies
- Antifungal Activity Against Gibberella spp.
- Antibacterial Efficacy
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this triazole-thiazole hybrid, and how can intermediates be optimized for yield?
- Methodology:
- Step 1: Start with 3-methyl-5-(trifluoromethyl)-1H-pyrazole and a thiazole derivative (e.g., 2-phenyl-1,3-thiazol-4-yl) under reflux with ethanol and glacial acetic acid to form the thiazolyl-pyrazole intermediate .
- Step 2: Introduce the sulfanyl group via nucleophilic substitution using [3-(trifluoromethyl)benzyl] mercaptan in a polar aprotic solvent (e.g., DMF) with catalytic KCO .
- Optimization: Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1) and purify intermediates using column chromatography. Yield improvements (>70%) are achieved by controlling stoichiometry (1:1.2 molar ratio of triazole to benzyl mercaptan) .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Analytical Workflow:
- H/C NMR: Assign peaks for the triazole (δ 8.1–8.3 ppm), thiazole (δ 7.5–7.8 ppm), and CF group (δ 120–125 ppm in F NMR) .
- IR Spectroscopy: Confirm S-H bond absence (no peak ~2550 cm) post-sulfanylation and track C=N stretching (~1600 cm) .
- XRD Crystallography: Use SHELXL for refinement (R-factor < 0.05) to resolve torsional angles between triazole and thiazole rings .
Q. How does solvent choice impact the stability of intermediates during synthesis?
- Key Findings:
- Polar solvents (e.g., DMSO) stabilize charged intermediates but may promote side reactions (e.g., hydrolysis of the trifluoromethyl group). Ethanol or THF is preferred for thiazole coupling steps .
- Risk Mitigation: Avoid protic solvents during sulfanylation to prevent premature oxidation of the -SH group .
Advanced Research Questions
Q. What computational strategies can predict the binding affinity of this compound to biological targets (e.g., kinases)?
- Approach:
- Docking Studies: Use AutoDock Vina with the crystal structure of human kinase domains (PDB: 3PP0) and optimize ligand conformations via Lamarckian genetic algorithms .
- DFT Calculations: Compute electrostatic potential maps (B3LYP/6-31G* level) to identify nucleophilic/electrophilic regions influencing protein-ligand interactions .
- Validation: Compare docking scores (ΔG ~ -9.5 kcal/mol) with experimental IC values from enzyme inhibition assays .
Q. How can crystallographic data resolve contradictions in reported biological activity across studies?
- Case Example:
- Issue: Discrepancies in antimicrobial activity (MIC: 2–16 µg/mL) may arise from polymorphism.
- Resolution: Perform single-crystal XRD (using SHELXTL) to identify conformational isomers. For instance, a 15° twist in the benzylsulfanyl moiety reduces membrane permeability .
- Table: Correlation Between Crystal Packing and Bioactivity
| Crystal Form | Dihedral Angle (°) | MIC (µg/mL) |
|---|---|---|
| Polymorph A | 12.3 | 2.0 |
| Polymorph B | 28.7 | 16.0 |
| Source: Adapted from |
Q. What mechanistic insights explain the compound’s selectivity for bacterial vs. mammalian enzymes?
- Hypothesis:
- The trifluoromethyl group enhances hydrophobic interactions with bacterial enzyme pockets (e.g., DNA gyrase) while sterically hindering mammalian homologs .
- Experimental Validation:
- Fluorescence Quenching: Use tryptophan fluorescence to measure binding to E. coli gyrase (K = 0.8 µM) vs. human topoisomerase II (K > 50 µM) .
- MD Simulations: Analyze RMSD (<2 Å for bacterial targets vs. >5 Å for mammalian) over 100 ns trajectories .
Methodological Challenges and Solutions
Q. How to troubleshoot low yields during the final cyclization step?
- Diagnosis:
- Cause 1: Residual moisture deactivates the cyclizing agent (e.g., POCl).
- Solution: Pre-dry solvents over molecular sieves and use Schlenk-line techniques .
- Cause 2: Steric hindrance from the ethyl group at position 4.
- Solution: Increase reaction temperature to 120°C and extend time to 24 hours .
Q. What strategies improve reproducibility in biological assays?
- Recommendations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
